molecular formula C12H12O4 B3025495 2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid CAS No. 195071-06-8

2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid

Cat. No.: B3025495
CAS No.: 195071-06-8
M. Wt: 220.22 g/mol
InChI Key: HTVUUKAYJQDTHI-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-1-yl)propanedioic acid, also known as 2-(2,3-dihydro-1H-inden-1-yl)malonic acid, is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. With the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol, this compound is supplied as a powder for research applications . Its structure features a malonic acid moiety attached to the 1-position of a 2,3-dihydro-1H-indene core, a privileged scaffold in drug discovery. The indane scaffold is a recognized privileged structure in medicinal chemistry, found in numerous biologically active compounds and natural products . Researchers utilize this specific malonic acid derivative as a critical synthetic intermediate. The malonic acid group offers versatile chemical functionality, allowing researchers to conduct decarboxylative reactions or further functionalize the molecule to create a diverse array of novel target compounds, such as more complex receptor ligands or potential pharmaceutical candidates . This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly for professional use and is not classified as a consumer product. This compound is offered "For Research Use Only," and it is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and employ all appropriate personal protective equipment.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11(14)10(12(15)16)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVUUKAYJQDTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid typically involves the reaction of indene with malonic acid in the presence of a strong base, such as sodium ethoxide, followed by acidification to yield the desired product . The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated systems may enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-1-yl)propanedioic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The indene moiety allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid is an organic compound with the molecular formula C12H12O4C_{12}H_{12}O_4 and a molecular weight of 220.22 . It is part of American Elements' catalog of life science products .

Scientific Research Applications
While the primary application of this compound is as a chemical intermediate in the synthesis of various organic compounds, its derivatives have shown potential in pharmaceutical research .

医药研究
Dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors . These compounds bind to the colchicine site and exhibit anti-angiogenic activities against new vessel formation .

One notable compound, 12d (4-hydroxy-3-methoxyphenyl as B ring), displayed antiproliferative activity against four cancer lines with IC50 values ranging from 0.028 to 0.087 µM . Compound 12d inhibits tubulin polymerization in vitro, induces cell cycle arrest at the G2/M phase, stimulates cell apoptosis, and inhibits tumor metastasis and angiogenesis . In vivo assays suggest that 12d can prevent tumor generation, inhibit tumor proliferation, and angiogenesis without obvious toxicity .

12d , 12j , and 12q exhibited significant growth inhibitory effects at lower concentrations of 0.1 µM . Compound 12d (4-hydroxy-3-methoxyphenyl as B ring) and 12q (2,3-dihydrobenzofuran-5-yl as B ring) showed the most promising activities, with inhibition rates of 78.82% and 83.61%, respectively . Compounds with electron-donating groups on the B ring were more potent than those with electron-withdrawing groups .

Mechanism of Action

The mechanism by which 2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or modulate receptor activities, leading to various biological responses . The exact pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
This compound Not reported Estimated ~220* Dicarboxylic acid, indene Hypothesized bioactivity
2-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropanoic acid C₁₃H₁₆O₂ 204.26 Monocarboxylic acid, methyl Material intermediate
3-(2,3-Dihydro-1H-inden-1-yl)propanoic acid C₁₂H₁₄O₂ 190.24 Monocarboxylic acid Synthetic precursor
2-(3-Oxo-indenyl)acetohydrazine C₁₁H₁₂N₂O₂ 204.23 Hydrazine, ketone Antimicrobial agent
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine C₁₂H₁₇N 175.27 Amine Psychoactive research

*Estimated based on structural similarity to C₁₀H₁₄O₄ derivatives .

Biological Activity

2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound is derived from the indene structure, which is known for its diverse biological properties. Synthetic methods typically involve the condensation of malonic acid derivatives with indene or its derivatives under specific conditions to yield the desired product. The synthesis pathway can be outlined as follows:

  • Starting Materials : Indene and malonic acid derivatives.
  • Reagents : Base catalysts (e.g., sodium ethoxide).
  • Conditions : Reflux in an organic solvent (e.g., ethanol).

This synthetic route allows for the modification of functional groups that can enhance biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its neuroprotective, anticancer, and antimicrobial properties.

Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective effects against conditions such as amyotrophic lateral sclerosis (ALS). In a study utilizing PC12-G93A-YFP cell lines, compounds with similar scaffolds demonstrated significant protection against mutant SOD1-induced cytotoxicity by reducing protein aggregation .

Anticancer Activity

The compound has shown promise as an anticancer agent. A series of dihydro-1H-indene derivatives were evaluated for their ability to inhibit tubulin polymerization at the colchicine site, leading to antiproliferative effects against various cancer cell lines. For instance, one derivative exhibited IC50 values ranging from 0.028 to 0.087 µM against multiple cancer types .

Table 1: Antiproliferative Activity of Dihydro-1H-Indene Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
12dK5620.028Tubulin inhibition
12jA5490.045Apoptosis induction
12qMCF70.087Cell cycle arrest

Antimicrobial Properties

The antimicrobial activity of the compound has also been studied, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications can significantly enhance antimicrobial potency .

Table 2: Antimicrobial Activity Against Various Strains

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
21aStaphylococcus aureus1 µg/mL
21bE. coli4 µg/mL
23cBacillus cereus100% inhibition at 1 µg/mL

Case Studies and Research Findings

Numerous studies have highlighted the biological potential of compounds related to or derived from this compound:

  • Neuroprotective Study : A high-throughput screening assay identified several compounds with neuroprotective properties in ALS models, demonstrating a significant reduction in cytotoxicity related to mutant SOD1 .
  • Cancer Research : In vitro assays showed that certain derivatives could induce apoptosis in K562 cells through downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins .
  • Antimicrobial Efficacy : Compounds exhibiting broad-spectrum antimicrobial activity were identified, with several showing potent inhibition against drug-resistant strains .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid and its ester derivatives?

Methodological Answer:
The synthesis of propanedioic acid derivatives typically involves alkylation or condensation reactions. For example, ester derivatives can be synthesized via nucleophilic substitution or coupling reactions. Evidence from building-block catalogs indicates that propanedioic acid esters (e.g., pentachlorophenyl esters) are prepared by reacting activated propanedioic acid intermediates with halogenated aromatic alcohols under basic conditions . For instance, substituting the indenyl group at the propanedioic acid core may require protecting group strategies to avoid side reactions. Amide derivatives, such as those explored in anti-inflammatory studies, are synthesized by coupling the acid with amines using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer:
X-ray crystallography remains the gold standard for unambiguous structural elucidation. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise determination of bond lengths, angles, and stereochemistry . ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular geometry, critical for validating spatial arrangements of the indenyl and propanedioic acid moieties . For challenging cases (e.g., twinned crystals), high-resolution data collection and iterative refinement with SHELXL are recommended .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) in dihydroindenyl-propanedioic acid derivatives?

Methodological Answer:
SAR studies focus on substituent effects and stereochemistry. For example:

  • Substituent Positioning : In PPAR agonist research, α-alkyl groups (e.g., methyl or ethyl) on the propanedioic acid backbone enhance dual α/γ receptor activity, while para-substitutions on aromatic rings modulate potency .
  • Stereochemical Constraints : The S-configuration at the indenyl ring’s chiral center is critical for binding affinity in aggrecanase inhibitors, as shown by pharmacophore modeling and biological assays .
  • Bioisosteric Replacement : Replacing carboxylic acid groups with phosphonic acid moieties (e.g., in phosphonic acid derivatives) can improve metabolic stability while retaining target engagement .

Advanced: How do density functional theory (DFT) calculations contribute to understanding electronic properties and reactivity?

Methodological Answer:
DFT at the B3LYP/6-31G(d,p) level provides insights into:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps predict chemical reactivity and charge-transfer behavior. For example, a narrow gap in indenyl-propanedioic acid derivatives suggests electrophilic reactivity at the conjugated carbonyl groups .
  • Electrostatic Potential Maps : These identify nucleophilic/electrophilic regions, guiding derivatization strategies (e.g., site-specific alkylation) .
  • Thermodynamic Properties : Ionization potentials and electron affinities derived from DFT correlate with redox stability in biological environments .

Advanced: What experimental approaches evaluate the anti-inflammatory potential of amide derivatives?

Methodological Answer:
Key methodologies include:

  • In Vivo Models : Carrageenan-induced paw edema or adjuvant-induced arthritis in rodents, with activity compared to standards like indomethacin .
  • Enzyme Inhibition Assays : Testing cyclooxygenase (COX-1/COX-2) inhibition via spectrophotometric monitoring of prostaglandin production.
  • Toxicity Profiling : Assessing gastrointestinal ulcerogenicity at high doses (e.g., 100 mg/kg) and hepatic enzyme interactions using SKF-525A to confirm active species .

Advanced: How is antimicrobial activity assessed for structurally related indenyl derivatives?

Methodological Answer:

  • Bacterial/Fungal Strains : Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. vulgaris) bacteria, alongside fungal species (C. albicans, A. niger), are cultured in agar diffusion or broth microdilution assays .
  • Minimum Inhibitory Concentration (MIC) : Determined via serial dilution, with activity compared to standard antibiotics (e.g., ampicillin).
  • Mechanistic Studies : Combining fluorescence assays (e.g., membrane permeability via propidium iodide) and molecular docking to identify target interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid
Reactant of Route 2
2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid

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